Cas no 1369160-91-7 (2-methyl-2-(6-methylpyridin-2-yl)propanoic acid)
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid
- 2-Pyridineacetic acid, α,α,6-trimethyl-
-
- Inchi: 1S/C10H13NO2/c1-7-5-4-6-8(11-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)
- InChI Key: UZHZFZHUMLROGH-UHFFFAOYSA-N
- SMILES: C1(C(C)(C)C(O)=O)=NC(C)=CC=C1
Experimental Properties
- Density: 1.118±0.06 g/cm3(Predicted)
- Boiling Point: 285.9±25.0 °C(Predicted)
- pka: 3.34±0.14(Predicted)
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829316-0.05g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-0.1g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-0.25g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-0.5g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-1.0g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1829316-2.5g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-5.0g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1829316-10.0g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1829316-1g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1829316-5g |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid |
1369160-91-7 | 5g |
$4102.0 | 2023-09-19 |
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid
Research Briefing on 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid (CAS: 1369160-91-7)
2-methyl-2-(6-methylpyridin-2-yl)propanoic acid (CAS: 1369160-91-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the presence of a pyridine ring and a carboxylic acid functional group, make it a versatile scaffold for medicinal chemistry. Recent publications have explored its role in modulating specific biological targets, such as enzymes or receptors, which are implicated in various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of a protein kinase involved in inflammatory responses.
In terms of synthesis, researchers have developed optimized routes to produce 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid with high yield and purity. A notable advancement is the use of catalytic asymmetric synthesis, which enables the production of enantiomerically pure forms of the compound. This is particularly important for pharmaceutical applications, where chirality can significantly impact drug efficacy and safety.
Biological evaluations of 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid have revealed promising results in preclinical models. For example, in vitro studies have shown its ability to inhibit the proliferation of certain cancer cell lines, while in vivo studies have demonstrated its pharmacokinetic properties and low toxicity profile. These findings suggest its potential as a lead compound for further development in oncology and other therapeutic areas.
Looking ahead, ongoing research aims to explore the full therapeutic potential of 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid. Future directions include structural optimization to enhance its bioavailability and target specificity, as well as investigations into its mechanism of action at the molecular level. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
In conclusion, 2-methyl-2-(6-methylpyridin-2-yl)propanoic acid (CAS: 1369160-91-7) represents a promising candidate in the field of drug discovery. Its unique chemical properties, combined with its demonstrated biological activity, position it as a valuable tool for researchers and a potential therapeutic agent. Continued research and development will be essential to unlock its full potential and address unmet medical needs.
1369160-91-7 (2-methyl-2-(6-methylpyridin-2-yl)propanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)